2-((5-((1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(furan-2-ylmethyl)acetamide
Description
This compound features a benzisoquinoline dione core linked to a 4-phenyl-1,2,4-triazole moiety via a methylene bridge, with a thioether-acetamide side chain terminating in a furan-2-ylmethyl group. The furan and triazole groups may enhance solubility and target binding compared to bulkier substituents.
Properties
IUPAC Name |
2-[[5-[(1,3-dioxobenzo[de]isoquinolin-2-yl)methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-(furan-2-ylmethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H21N5O4S/c34-24(29-15-20-11-6-14-37-20)17-38-28-31-30-23(33(28)19-9-2-1-3-10-19)16-32-26(35)21-12-4-7-18-8-5-13-22(25(18)21)27(32)36/h1-14H,15-17H2,(H,29,34) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIKXAPQWTIFDHO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NCC3=CC=CO3)CN4C(=O)C5=CC=CC6=C5C(=CC=C6)C4=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H21N5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
523.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((5-((1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(furan-2-ylmethyl)acetamide is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews its biological activity, focusing on its anticancer properties, mechanism of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 462.52 g/mol. The structure features a dioxo benzoisoquinoline moiety linked to a triazole and a furan ring, which may contribute to its biological activity.
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. The following table summarizes the in vitro cytotoxicity against various cancer cell lines:
The mechanism by which this compound exerts its anticancer effects appears to involve dual inhibition of the VEGFR-2 and c-Met tyrosine kinases, which are critical in tumor growth and metastasis. Inhibition of these pathways can lead to reduced proliferation and increased apoptosis in cancer cells.
Apoptosis Assays
In studies involving HCT-116 cells treated with the compound at IC50 concentrations, significant cell cycle arrest was observed in the G0/G1 phase, indicating that the compound effectively induces apoptosis. The following results were noted:
- Compound 3c : Enhanced G0/G1 phase population (55.41%).
- Compound 3e : Increased G2/M phase population (26.51%) compared to cabozantinib (24.72%) .
Case Studies
Several case studies have documented the effects of this compound in various experimental setups:
- Study on HCT-116 Cells :
- Study on MCF-7 Cells :
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Table 1: Key Structural Features and Physicochemical Properties
*Predicted based on structural similarity to .
Key Observations:
- Core Modifications: The target compound’s benzoisoquinoline dione core is shared with UNBS3157, a potent antitumor agent, but differs in substituents. UNBS3157’s dimethylaminoethyl group enhances DNA intercalation, while the target’s furan may improve solubility .
- Triazole Substituents : Compared to the pyridinylmethyl and allyl groups in , the target’s 4-phenyl and furan-2-ylmethyl groups likely alter steric hindrance and π-π stacking interactions, impacting receptor binding.
- Anti-Exudative Activity: Compounds with 4-amino-5-(furan-2-yl)-triazole cores (e.g., ) show anti-inflammatory activity comparable to diclofenac, suggesting the target may share this application.
Key Findings:
- Anti-Inflammatory Activity : The furan-triazole-acetamide architecture in correlates with anti-exudative effects, suggesting the target’s furan group may enhance similar pathways.
- Synthetic Accessibility : The target compound’s synthesis likely parallels methods in , involving thiol-alkylation of triazole precursors with chloroacetamides under reflux.
Physicochemical and Pharmacokinetic Considerations
- Solubility: The furan group may improve aqueous solubility compared to pyridine or phenyl analogs (e.g., ), though the benzoisoquinoline dione core remains hydrophobic.
- pKa and Bioavailability : The predicted pKa (~13.2) aligns with analogs, indicating moderate ionization at physiological pH, which could influence membrane permeability .
- Metabolic Stability : The thioether linkage may confer resistance to hydrolysis compared to ester or amide bonds in related compounds (e.g., ).
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
